An In-depth Technical Guide to the Chemical Properties of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
An In-depth Technical Guide to the Chemical Properties of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its physical and chemical characteristics, spectroscopic properties, reactivity, and its role as a key intermediate in the synthesis of pharmacologically active molecules.
Chemical and Physical Properties
4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a chlorinated derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which is an isostere of adenine. This structural feature makes it a valuable building block in the design of kinase inhibitors and other therapeutic agents.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂N₄ | --INVALID-LINK-- |
| Molecular Weight | 203.03 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4,6-dichloro-1-methylpyrazolo[3,4-d]pyrimidine | --INVALID-LINK-- |
| CAS Number | 98141-42-5 | --INVALID-LINK-- |
| Appearance | White solid | N/A |
| Boiling Point | 284 °C | N/A |
| Density | 1.76 g/cm³ | N/A |
| InChI | InChI=1S/C6H4Cl2N4/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3 | --INVALID-LINK-- |
| SMILES | CN1C2=C(C=N1)C(=NC(=N2)Cl)Cl | N/A |
Spectroscopic Properties
| Data Type | Description |
| ¹H NMR | (DMSO-d₆, ppm): δ 4.08 (3H, s, -CH₃), 8.87 (1H, s, pyrazole C-H) |
| ¹³C NMR | (DMSO-d₆, ppm): δ 35.3 (N-CH₃), 111.9 (C), 135.2 (CH), 153.8 (C), 154.5 (C), 157.0 (C) |
Solubility
Specific quantitative solubility data for 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in various organic solvents is not extensively reported. However, pyrazolo[3,4-d]pyrimidine derivatives are generally known to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like ethanol and methanol. Their solubility in nonpolar solvents is expected to be limited.
Reactivity and Synthesis
The reactivity of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is primarily characterized by the presence of two reactive chlorine atoms on the pyrimidine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C4 and C6 positions can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the foundation for its use as a versatile intermediate in the synthesis of a diverse range of substituted pyrazolo[3,4-d]pyrimidines.
General Experimental Protocol for Nucleophilic Substitution
The following is a general protocol for the nucleophilic substitution reaction of 4,6-dichloropyrazolo[3,4-d]pyrimidines with an amine nucleophile.
Materials:
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4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Amine nucleophile (e.g., aniline, benzylamine)
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Solvent (e.g., ethanol, isopropanol, DMF)
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Base (e.g., triethylamine, diisopropylethylamine) (optional, to neutralize liberated HCl)
Procedure:
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Dissolve 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Add the amine nucleophile (1-2 equivalents) to the solution. If the amine salt is used, or to drive the reaction to completion, add a non-nucleophilic base (1-2 equivalents).
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, collect the solid by filtration and wash with a suitable solvent.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Biological Significance and Signaling Pathways
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine have been extensively investigated as inhibitors of key enzymes in cellular signaling pathways, notably Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Inhibition of EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][3] Aberrant activation of this pathway is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascade.
Caption: EGFR signaling pathway and its inhibition.
Inhibition of CDK2 and Cell Cycle Regulation
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a common feature of cancer cells. Pyrazolo[3,4-d]pyrimidine-based inhibitors have been developed to target the ATP-binding pocket of CDK2, leading to cell cycle arrest and apoptosis.
Caption: CDK2 in cell cycle and its inhibition.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel therapeutic agents based on the pyrazolo[3,4-d]pyrimidine scaffold typically follows a structured workflow, from the initial synthesis to comprehensive biological evaluation.
Caption: Drug discovery workflow.
Conclusion
4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a highly valuable and versatile chemical intermediate. Its key attributes, including the presence of two reactive chlorine atoms and the inherent biological relevance of the pyrazolo[3,4-d]pyrimidine core, make it a cornerstone in the synthesis of novel kinase inhibitors for targeted cancer therapy. This guide provides a foundational understanding of its chemical properties, reactivity, and biological context, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
